molecular formula C11H12N2O B13249715 3-[1-(1H-imidazol-4-yl)ethyl]phenol

3-[1-(1H-imidazol-4-yl)ethyl]phenol

Cat. No.: B13249715
M. Wt: 188.23 g/mol
InChI Key: ILWZLMQPOUAOSN-UHFFFAOYSA-N
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Description

3-[1-(1H-imidazol-4-yl)ethyl]phenol is a chemical compound that features an imidazole ring attached to a phenol group through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(1H-imidazol-4-yl)ethyl]phenol typically involves the condensation of an imidazole derivative with a phenol derivative. One common method includes the use of a base-catalyzed reaction where the imidazole derivative is reacted with an appropriate phenol derivative under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process often includes steps such as purification through crystallization or chromatography to ensure high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

Scientific Research Applications

3-[1-(1H-imidazol-4-yl)ethyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(1H-imidazol-4-yl)ethyl]phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways .

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.

    Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

Uniqueness: 3-[1-(1H-imidazol-4-yl)ethyl]phenol is unique due to its combined structural features of both imidazole and phenol, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-[1-(1H-imidazol-5-yl)ethyl]phenol

InChI

InChI=1S/C11H12N2O/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9/h2-8,14H,1H3,(H,12,13)

InChI Key

ILWZLMQPOUAOSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)O)C2=CN=CN2

Origin of Product

United States

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